4-(4-hydroxyquinazolin-2-yl)-N-{2-[4-(propan-2-yl)-1,3-thiazol-2-yl]ethyl}butanamide
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Overview
Description
4-(4-hydroxyquinazolin-2-yl)-N-{2-[4-(propan-2-yl)-1,3-thiazol-2-yl]ethyl}butanamide is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-hydroxyquinazolin-2-yl)-N-{2-[4-(propan-2-yl)-1,3-thiazol-2-yl]ethyl}butanamide typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone to form the quinazoline core . The final step involves the coupling of the quinazoline-thiazole intermediate with butanoyl chloride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-hydroxyquinazolin-2-yl)-N-{2-[4-(propan-2-yl)-1,3-thiazol-2-yl]ethyl}butanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group on the quinazoline ring can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the butanamide moiety can be reduced to form the corresponding alcohol.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4) under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Alcohol derivatives
Substitution: Halogenated or sulfonated derivatives
Scientific Research Applications
4-(4-hydroxyquinazolin-2-yl)-N-{2-[4-(propan-2-yl)-1,3-thiazol-2-yl]ethyl}butanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-hydroxyquinazolin-2-yl)-N-{2-[4-(propan-2-yl)-1,3-thiazol-2-yl]ethyl}butanamide involves its interaction with specific molecular targets, primarily enzymes. The compound binds to the active site of kinases, inhibiting their activity and thereby blocking the phosphorylation of key proteins involved in cell signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4(3H)-Quinazolinone derivatives: These compounds share the quinazoline core and exhibit similar biological activities.
Thiazole derivatives: Compounds with the thiazole ring are known for their antimicrobial and anticancer properties.
Uniqueness
4-(4-hydroxyquinazolin-2-yl)-N-{2-[4-(propan-2-yl)-1,3-thiazol-2-yl]ethyl}butanamide is unique due to the combination of the quinazoline and thiazole moieties, which confer a distinct set of biological activities. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C20H24N4O2S |
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Molecular Weight |
384.5 g/mol |
IUPAC Name |
4-(4-oxo-3H-quinazolin-2-yl)-N-[2-(4-propan-2-yl-1,3-thiazol-2-yl)ethyl]butanamide |
InChI |
InChI=1S/C20H24N4O2S/c1-13(2)16-12-27-19(23-16)10-11-21-18(25)9-5-8-17-22-15-7-4-3-6-14(15)20(26)24-17/h3-4,6-7,12-13H,5,8-11H2,1-2H3,(H,21,25)(H,22,24,26) |
InChI Key |
ADQHKVCFXRYCPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CSC(=N1)CCNC(=O)CCCC2=NC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
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